molecular formula C8H18N2 B15259573 4-Propylpiperidin-3-amine

4-Propylpiperidin-3-amine

Cat. No.: B15259573
M. Wt: 142.24 g/mol
InChI Key: UHZILVTUWDMWDC-UHFFFAOYSA-N
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Description

4-Propylpiperidin-3-amine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound, specifically, is a derivative of piperidine with a propyl group attached to the fourth carbon and an amine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylpiperidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide . Another approach involves the use of primary amines and diols catalyzed by a Cp*Ir complex, which facilitates the formation of the piperidine ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions due to their efficiency and scalability. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various piperidine derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Propylpiperidin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Propylpiperidin-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: Employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Propylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Propylpiperidin-3-amine can be compared with other piperidine derivatives such as:

Uniqueness: The presence of both the propyl group and the amine group at specific positions makes this compound unique. This structural configuration can influence its reactivity and interaction with biological targets, distinguishing it from other piperidine derivatives .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

4-propylpiperidin-3-amine

InChI

InChI=1S/C8H18N2/c1-2-3-7-4-5-10-6-8(7)9/h7-8,10H,2-6,9H2,1H3

InChI Key

UHZILVTUWDMWDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCNCC1N

Origin of Product

United States

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